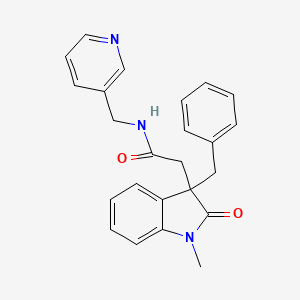

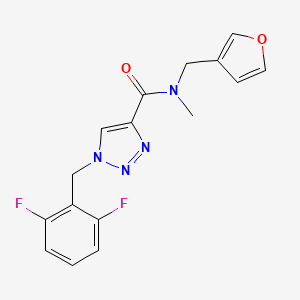

2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-(3-Benzyl-1-Methyl-2-Oxo-2,3-Dihydro-1H-Indol-3-yl)-N-(Pyridin-3-Ylmethyl)Acetamide involves various methods. For instance, Shibuya et al. (2018) describe a synthesis process involving the insertion of a piperazine unit to enhance aqueous solubility and oral absorption (Shibuya et al., 2018). Menciu et al. (1999) discuss the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, involving indolization under Fischer conditions and amidification (Menciu et al., 1999).

Molecular Structure Analysis

Knaack et al. (2001) provide insights into the spectroscopic characterization of related compounds, optimizing synthesis routes and confirming structures through NMR experiments and X-ray crystallography (Knaack et al., 2001).

Chemical Reactions and Properties

Pailloux et al. (2007) describe the chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide, exploring different oxidants and reaction conditions to generate various products (Pailloux et al., 2007).

Aplicaciones Científicas De Investigación

Discovery of Clinical Candidates

The discovery of clinical candidates like K-604, an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), exemplifies the application of similar compounds in the development of treatments for diseases involving ACAT-1 overexpression. The design considerations leading to improved solubility and oral absorption highlight the importance of structural modifications in drug discovery processes (K. Shibuya et al., 2018).

Corrosion Inhibitors

Compounds with similar structural features have been investigated for their corrosion inhibition properties. For instance, 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives were synthesized and tested for their efficiency in preventing corrosion on steel surfaces in acidic and oil medium environments, demonstrating the versatility of acetamide derivatives in industrial applications (A. Yıldırım & M. Çetin, 2008).

Antimicrobial Activity

The synthesis and evaluation of novel compounds for antimicrobial activity is a common application in scientific research. For example, the study of sulphonamide derivatives and their antimicrobial properties showcases the potential for similar acetamide compounds to contribute to the development of new antimicrobial agents, with computational calculations providing insights into their effectiveness (Asmaa M. Fahim & Eman H. I. Ismael, 2019).

Pharmaceutical Applications

The structural analysis and pharmaceutical applications of compounds like GSK189254, an H3 receptor antagonist, illustrate the potential of related acetamide derivatives in treating cognitive disorders such as Alzheimer's disease. The specificity of binding to histamine H3 receptors and the resultant cognitive performance improvement in preclinical models underscore the relevance of structural analogs in neuropharmacology (A. Medhurst et al., 2007).

Propiedades

IUPAC Name |

2-(3-benzyl-1-methyl-2-oxoindol-3-yl)-N-(pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2/c1-27-21-12-6-5-11-20(21)24(23(27)29,14-18-8-3-2-4-9-18)15-22(28)26-17-19-10-7-13-25-16-19/h2-13,16H,14-15,17H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZQOAJCEZVXAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C1=O)(CC3=CC=CC=C3)CC(=O)NCC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5501196.png)

![2-methyl-5-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}pyrimidin-4(3H)-one](/img/structure/B5501213.png)

![4-methoxy-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5501235.png)

![5-(methoxymethyl)-N-[3-(methylthio)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501241.png)

![N~2~-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5501251.png)

![7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501274.png)

![methyl 2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5501276.png)

![2-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5501284.png)

![1-(3-chlorophenyl)-3-{[2-(1-cyclohexen-1-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5501285.png)

![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine hydrochloride](/img/structure/B5501293.png)